molecular formula C17H13N5 B1455687 3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine CAS No. 1306738-72-6

3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine

Cat. No. B1455687
M. Wt: 287.32 g/mol
InChI Key: KEHRXYBHYYBHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine is a chemical compound with the molecular formula C17H13N5 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of 3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine and related compounds has been reported in several studies . The methods for the synthesis of azolo [X,Y- c ] [1,2,4]triazines are basically reduced to two approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring .

Scientific Research Applications

CDK2 Inhibitors in Cancer Treatment

  • Scientific Field: Biomedical Sciences, specifically Oncology .
  • Summary of Application: Compounds similar to “3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine”, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
  • Methods of Application: These compounds were designed and synthesized as novel CDK2 targeting compounds . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .
  • Results or Outcomes: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) .

Energetic Materials

  • Scientific Field: Materials Chemistry .
  • Summary of Application: [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials were synthesized effectively . These materials exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .
  • Methods of Application: These compounds were synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
  • Results or Outcomes: Compound 5 exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s −1 and P = 37.8 GPa) that are comparable to the current secondary-explosive benchmark, CL-20 .

Medicinal Applications of Triazolothiadiazine Derivatives

  • Scientific Field: Medicinal Chemistry .
  • Summary of Application: Triazolothiadiazine and its derivatives have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
  • Methods of Application: These compounds are synthesized using various synthetic approaches . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines .
  • Results or Outcomes: The compounds have shown profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .

High Density Pyrazolo-Triazine Explosive (PTX)

  • Scientific Field: Materials Chemistry .
  • Summary of Application: The fused-ring heterocycle 4-amino-3,7,8-trinitropyrazolo-[5,1-c][1,2,4]triazine (PTX) has promising explosive properties .
  • Methods of Application: The Cheetah thermochemical code used its calculated standard enthalpy of formation and its measured crystal density of 1.946 g cm−3 to predict HMX-like explosive performance .
  • Results or Outcomes: Measurements of its thermal stability, sensitivity to impact, friction, and spark showed greater safety margins .

Synthetic Strategies Using α-Halocarbonyl Compounds

  • Scientific Field: Organic Chemistry .
  • Summary of Application: Efficient routes for the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been reported . These compounds are obtained by treating Schiff’s bases, which are derived from 5-substituted 4-amino-1,2,4-triazole-3-thiols and appropriate benzaldehydes, with ethyl chloroacetate .
  • Methods of Application: The synthesis involves the reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid to obtain Schiff’s bases. These are then treated with ethyl chloroacetate .
  • Results or Outcomes: The synthetic strategies provide an efficient route for the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives .

Pyrazolo[3,4-b]quinolin-3-amine and Its Derivatives

  • Scientific Field: Medicinal Chemistry .
  • Summary of Application: Pyrazolo[3,4-b]quinolin-3-amine and its derivatives have been synthesized . These compounds have potential applications in medicinal chemistry .
  • Methods of Application: The synthesis of these compounds involves various synthetic approaches .
  • Results or Outcomes: The physical properties and elemental analyses of the new compounds have been reported .

properties

IUPAC Name

3,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5/c18-16-15(13-9-5-2-6-10-13)20-21-17-14(11-19-22(16)17)12-7-3-1-4-8-12/h1-11H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHRXYBHYYBHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=NC(=C(N3N=C2)N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine
Reactant of Route 2
3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine
Reactant of Route 3
Reactant of Route 3
3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine
Reactant of Route 4
Reactant of Route 4
3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine
Reactant of Route 5
Reactant of Route 5
3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine
Reactant of Route 6
3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.